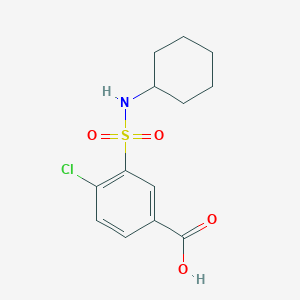
(S)-1-Butoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Butoxypropan-2-ol is an organic compound that belongs to the class of alcohols and ethers It is characterized by the presence of a butyloxy group attached to a hydroxypropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Butoxypropan-2-ol typically involves the reaction of (S)-propylene oxide with butanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
(S)-propylene oxide+butanolcatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Butoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The butyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of butyloxyacetone.
Reduction: Formation of butyloxypropane.
Substitution: Formation of various substituted ethers.
Aplicaciones Científicas De Investigación
(S)-1-Butoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in pharmaceutical research.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-Butoxypropan-2-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-butyloxy-2-hydroxypropane: The enantiomer of (S)-1-Butoxypropan-2-ol.
1-methoxy-2-hydroxypropane: A similar compound with a methoxy group instead of a butyloxy group.
1-ethoxy-2-hydroxypropane: A similar compound with an ethoxy group instead of a butyloxy group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the butyloxy group, which can impart distinct chemical and physical properties compared to its analogs
Propiedades
Fórmula molecular |
C7H16O2 |
|---|---|
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
(2S)-1-butoxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
RWNUSVWFHDHRCJ-ZETCQYMHSA-N |
SMILES isomérico |
CCCCOC[C@H](C)O |
SMILES canónico |
CCCCOCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-5-((2-fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8722239.png)

![{1-azabicyclo[3.2.1]octan-5-yl}methanol](/img/structure/B8722254.png)

![3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B8722263.png)




![7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE](/img/structure/B8722284.png)




